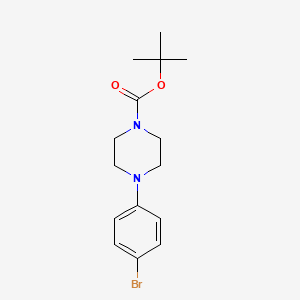

1-Boc-4-(4-Bromophenyl)piperazine

Descripción

Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry

Piperazine and its derivatives represent a cornerstone in the field of medicinal chemistry, featuring prominently in a wide array of pharmaceuticals. ontosight.ai The six-membered ring containing two nitrogen atoms at opposite positions provides a unique combination of structural rigidity and chemical functionality that is highly advantageous for drug design. nih.govresearchgate.net

The piperazine ring is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for developing a wide range of bioactive compounds. The significance of the piperazine scaffold stems from several key characteristics:

Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be substituted, allowing for fine-tuning of physicochemical properties such as solubility, basicity (pKa), and polarity. nih.govnih.govtandfonline.com This modulation is crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

Structural Versatility : The piperazine core is a flexible structure that can be readily modified. nih.gov It can act as a linker to connect different pharmacophoric groups within a single molecule or serve as a central scaffold upon which essential binding groups are arranged. tandfonline.com

Biological Activity : The piperazine moiety is a component of numerous drugs across various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. nih.govnih.govresearchgate.net This broad spectrum of activity underscores its ability to interact favorably with a multitude of biological macromolecules. nih.gov For example, many centrally active drugs contain a piperazine ring, which often contributes to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors. researchgate.net

The introduction of piperazine into medicine dates back to its use as a solvent for uric acid. chemeurope.comdrugbank.comchemicalbook.com However, its most significant historical impact came with the discovery of its anthelmintic (anti-parasitic worm) properties in the early 1950s. chemeurope.comdrugbank.comtaylorandfrancis.com Piperazine and its salts, like piperazine citrate (B86180) and adipate, were found to be effective in treating infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). drugbank.comwikipedia.orgbritannica.com

The mechanism of its anthelmintic action involves paralyzing the parasites by acting as an agonist at inhibitory GABA receptors on their muscle cells, which leads to their expulsion from the host's body. chemeurope.comwikipedia.org This discovery marked a significant advancement in public health, providing an accessible and effective treatment for common parasitic infections. taylorandfrancis.com From this initial application, the use of piperazine derivatives expanded dramatically, leading to the development of a vast number of successful drugs for a wide range of conditions, solidifying its place in the pharmaceutical armamentarium. chemeurope.comwikipedia.org

Specific Focus on 1-Boc-4-(4-Bromophenyl)piperazine as a Chemical Intermediate

Within the large family of piperazine derivatives, this compound, also known as tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, has emerged as a particularly valuable chemical intermediate. chemimpex.com Its structure is strategically designed for synthetic utility. The "Boc" group (tert-butoxycarbonyl) is a protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen. The 4-bromophenyl group provides a reactive site for a variety of chemical transformations, most notably cross-coupling reactions.

This compound serves as a crucial building block in the multi-step synthesis of more complex, biologically active molecules. chemimpex.com The Boc protecting group allows chemists to control which nitrogen atom of the piperazine ring participates in a reaction. After a desired modification is made at the unprotected nitrogen, the Boc group can be easily removed under acidic conditions, revealing a secondary amine that is available for further functionalization.

The presence of the bromine atom on the phenyl ring is also of great synthetic importance. It facilitates palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. mdpi.com This allows for the attachment of various amine-containing groups. For example, the synthesis of the antidepressant Vortioxetine has involved a Buchwald-Hartwig reaction coupling N-Boc-piperazine to a brominated aryl sulfide. mdpi.com While not the exact starting material, this illustrates the synthetic strategy enabled by the components of this compound. This compound is a key intermediate in the production of various pharmaceuticals, including those targeting neurological disorders. chemimpex.com

The structure of this compound makes it an important tool for the design and discovery of new drugs. chemimpex.com The arylpiperazine moiety is a common pharmacophore found in many drugs that act on the central nervous system (CNS). By using this compound as a starting point, medicinal chemists can systematically synthesize libraries of new molecules with diverse substituents.

This systematic approach is fundamental to structure-activity relationship (SAR) studies, where researchers evaluate how different chemical modifications affect a compound's biological activity. chemicalbook.com For instance, the bromophenyl group can be replaced with a wide variety of other chemical groups to explore interactions with a specific biological target, such as a G-protein coupled receptor or an enzyme. The ability to easily create these derivatives makes this compound a valuable scaffold for developing novel therapeutic agents, potentially for conditions like depression and anxiety. chemimpex.com

Research Rationale and Scope of the Outline

The rationale for focusing on this compound is its pivotal position as a versatile and widely used intermediate in modern medicinal chemistry. Understanding its properties and synthetic applications provides insight into the construction of a significant class of pharmaceutically relevant molecules. This article is structured to provide a comprehensive overview based on its chemical identity and role in synthesis. The scope is strictly limited to the academic and research context of the compound, focusing on its chemistry and application as a building block. The discussion will adhere to the outlined sections, exploring the foundational importance of the piperazine scaffold and the specific synthetic utility of this compound, without delving into clinical or pharmacological data of final drug products.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ |

| Molecular Weight | 341.24 g/mol |

| CAS Number | 382193-41-9 |

| Appearance | White to off-white solid |

| Melting Point | 138 - 145 °C chemimpex.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIPWYSRBGTXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473892 | |

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352437-09-3 | |

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Boc 4 4 Bromophenyl Piperazine

Strategies for the Synthesis of 1-Boc-4-(4-Bromophenyl)piperazine

The synthesis of this compound can be achieved through both direct and multi-step approaches, each offering distinct advantages depending on the desired scale and available starting materials.

Direct Synthesis Approaches

Direct synthesis methods typically involve the formation of the C-N bond between the piperazine (B1678402) ring and the bromophenyl group in a single key step.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of C-N bonds. wikipedia.orglibretexts.orgyoutube.com In this approach, 1-Boc-piperazine is coupled with a 1,4-dihalogenated benzene, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene, in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. nih.govchemrxiv.org

| Reactants | Catalyst System | Base | Solvent | Yield |

| 1-Boc-piperazine, 1-bromo-4-iodobenzene | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | Good |

| 1-Boc-piperazine, 1,4-dibromobenzene | [Pd(allyl)Cl]₂, t-BuXPhos | t-BuOLi | 1,4-Dioxane | High |

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific transformation due to the relatively unactivated nature of the bromophenyl ring, nucleophilic aromatic substitution can be a viable pathway under certain conditions, particularly if the aromatic ring is activated with electron-withdrawing groups. However, for 1-bromo-4-iodobenzene, the reaction with 1-Boc-piperazine would likely proceed selectively at the more reactive carbon-iodine bond.

Multi-step Synthetic Routes

Multi-step syntheses often begin with the construction of the 1-(4-bromophenyl)piperazine core, followed by the introduction of the Boc protecting group. A common route starts from diethanolamine. guidechem.com

Chlorination of Diethanolamine: Diethanolamine is treated with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine hydrochloride. guidechem.com

Cyclization: The resulting bis(2-chloroethyl)amine hydrochloride is then reacted with 4-bromoaniline in the presence of a base to form 1-(4-bromophenyl)piperazine via a cyclization reaction. guidechem.com

Boc Protection: Finally, the secondary amine of 1-(4-bromophenyl)piperazine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide to yield the desired product, this compound. rsc.orggoogle.com

This multi-step approach can be advantageous for large-scale synthesis due to the use of readily available and often less expensive starting materials. chemicalbook.com

Role of the Boc Protecting Group in Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under specific acidic conditions. rsc.org

In the context of this compound, the Boc group serves several crucial functions:

Selectivity: It ensures that only one of the two nitrogen atoms of the piperazine ring is protected, allowing for selective functionalization of the remaining N-H group. chemicalbook.comnih.gov

Solubility: The bulky tert-butyl group can enhance the solubility of the molecule in organic solvents, facilitating purification by chromatography.

Reactivity Modulation: By converting the basic secondary amine into a less nucleophilic carbamate, the Boc group prevents unwanted side reactions at the N-1 position during subsequent transformations. total-synthesis.com

The Boc group is a key component of orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others. jocpr.comresearchgate.net This is particularly important in the synthesis of complex molecules where multiple functional groups need to be manipulated independently. jocpr.com For instance, if a molecule contains both a Boc-protected amine and a benzyl-protected alcohol, the Boc group can be selectively removed with acid without affecting the benzyl group, which is typically cleaved by hydrogenolysis. ub.edu This orthogonality is crucial when using this compound as a building block in multi-step syntheses. rsc.org

Common Orthogonal Protecting Group Pairs with Boc:

| Protecting Group | Removal Condition | Orthogonal to Boc (Acid Labile) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., piperidine) | Yes |

| Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Acyl | Hydrolysis (acidic or basic) | Selectivity can be an issue |

| Silyl ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) | Yes |

The removal of the Boc group is typically achieved under acidic conditions. total-synthesis.comacsgcipr.org The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Common Deprotection Reagents:

Trifluoroacetic Acid (TFA): A strong acid commonly used for Boc deprotection, often in a solvent like dichloromethane (DCM). acsgcipr.org

Hydrochloric Acid (HCl): Can be used as a solution in an organic solvent like dioxane or methanol. acsgcipr.org

Phosphoric Acid (H₃PO₄): A less volatile and milder alternative to TFA. acsgcipr.org

Lewis Acids: Reagents such as aluminum chloride (AlCl₃) can also effect Boc removal.

Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can lead to deprotection. acs.org

Considerations for Deprotection:

Acid Sensitivity: Care must be taken if other acid-sensitive functional groups are present in the molecule. acsgcipr.org

Carbocation Scavengers: The deprotection mechanism involves the formation of a tert-butyl cation, which can potentially alkylate nucleophilic sites on the substrate. acsgcipr.org Scavengers such as triethylsilane or anisole can be added to trap this cation.

Byproducts: The deprotection reaction generates isobutylene and carbon dioxide as byproducts. acsgcipr.org

Advanced Chemical Transformations and Functionalization

The presence of the aryl bromide moiety in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 4-position of the phenyl ring. chemimpex.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is valuable for the synthesis of conjugated systems.

Buchwald-Hartwig Amination: The aryl bromide can undergo a second Buchwald-Hartwig amination with a primary or secondary amine to introduce an additional amino group, leading to the formation of more complex diamine structures.

Heck Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an alkene.

Stille Coupling: In a Stille coupling, the aryl bromide is reacted with an organostannane reagent in the presence of a palladium catalyst. nih.gov

These advanced transformations highlight the utility of this compound as a versatile building block for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and materials science.

Reactions at the Bromophenyl Moiety

The bromine atom on the phenyl group is a prime site for forming new carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity. Palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving these transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. youtube.commdpi.com In the context of this compound, the aryl bromide moiety readily participates in this reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov

The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand to stabilize the palladium complex, and a base. nih.govnih.gov The choice of these components can influence the reaction's efficiency and scope. The boronic acid or boronic ester serves as the source of the new carbon-based substituent. youtube.com This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com Through Suzuki coupling, a vast library of biaryl derivatives can be synthesized from the this compound scaffold.

Table 1: Representative Conditions for Suzuki Cross-Coupling Reactions

| Component | Example Reagents | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Organoboron Reagent | Phenylboronic acid, 4-Nitrophenylboronic acid | Source of new aryl group |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | Tricyclohexylphosphine (PCy₃), XPhos, SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, 1,4-Dioxane, often with water | Reaction medium |

This table is a generalized representation based on typical Suzuki reaction conditions. mdpi.comnih.govnih.gov

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via a palladium-catalyzed reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has profoundly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The bromophenyl moiety of this compound is an excellent substrate for this transformation, allowing for the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing functional groups.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst. libretexts.org The development of sophisticated phosphine ligands has been crucial to the reaction's success, allowing it to proceed under milder conditions with a broader range of substrates. wikipedia.org This methodology has been employed in the synthesis of numerous drugs, such as Vortioxetine and Cariprazine, where an N-aryl piperazine linkage is a key structural feature. nih.gov

Table 2: Key Components for Buchwald-Hartwig Amination

| Component | Example Reagents | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Primary amines, secondary amines, heterocycles | Nucleophile for C-N bond formation |

| Palladium Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂, Pd₂(dba)₃ | Catalyst for the cross-coupling |

| Ligand | (rac)-BINAP, Xantphos, t-BuXPhos | Controls catalyst reactivity and stability |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates deprotonation of the amine |

| Solvent | Toluene, 1,4-Dioxane | Reaction medium |

This table is a generalized representation based on typical Buchwald-Hartwig reaction conditions. nih.govnih.govcmu.edu

Reactions at the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. In this compound, one nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it unreactive as a nucleophile. The other nitrogen is part of an N-aryl bond. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a secondary amine that is available for further functionalization. nih.govnih.gov

Once the Boc group is removed to yield 1-(4-bromophenyl)piperazine, the newly exposed secondary amine can undergo N-alkylation or N-arylation.

N-Alkylation can be achieved through several methods. A common strategy is the reaction with alkyl halides in the presence of a base like K₂CO₃. nih.gov Another powerful technique is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (Na(OAc)₃BH). nih.gov These methods allow for the introduction of a diverse range of alkyl and benzyl groups onto the piperazine nitrogen.

N-Arylation of the deprotected piperazine can be accomplished using palladium-catalyzed methods similar to the Buchwald-Hartwig reaction. cmu.edubeilstein-journals.org This allows for the synthesis of unsymmetrical N,N'-diarylpiperazines, which are common motifs in biologically active compounds. cmu.edubeilstein-journals.org The choice of catalyst and ligand system is critical for achieving high yields, especially when coupling different aryl groups. cmu.edu

Interestingly, the Boc-protected amine itself can be directly converted into other functional groups like carbamates, thiocarbamates, and ureas without prior deprotection. nih.gov Recent methodologies have been developed that avoid the use of hazardous reagents. One such approach utilizes lithium tert-butoxide (t-BuOLi) as a base to facilitate the in situ generation of an isocyanate intermediate from the Boc-protected amine. nih.gov This highly reactive isocyanate can then be trapped by various nucleophiles. Reaction with an alcohol yields a carbamate, a thiol produces a thiocarbamate, and an amine results in the formation of a urea. nih.govresearchgate.net This one-pot procedure represents a sustainable and efficient pathway for diversifying the functionality at the piperazine nitrogen. nih.govresearchgate.net

Derivatization for Enhanced Reactivity and Selectivity

This compound is a strategic starting material precisely because its functional groups allow for controlled, sequential reactions. chemimpex.com The Boc group serves as a stable protecting group that can be easily removed when needed, enabling selective reactions at the piperazine nitrogen. nih.govacs.org This protection is crucial for preventing side reactions during modifications at the bromophenyl moiety.

The bromophenyl group is the key to diversification through cross-coupling chemistry. chemimpex.com Its reactivity allows chemists to explore a wide range of derivatives by introducing new carbon or nitrogen substituents. chemimpex.com For instance, after performing a Suzuki coupling at the bromo position, the Boc group can be removed, and the exposed amine can then be alkylated or arylated, leading to highly complex and diverse molecular architectures. The interplay between the protecting group strategy and the reactivity of the aryl bromide is fundamental to the utility of this compound in building libraries of molecules for drug discovery. nih.govacs.org

Green Chemistry and Sustainable Synthetic Approaches

Green chemistry principles are increasingly being applied to the synthesis of this compound and related N-arylpiperazines. These approaches focus on the use of safer solvents, alternative energy inputs, and catalytic methods to reduce the environmental impact of chemical manufacturing.

Solvent-Free Conditions

The elimination of volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Research into solvent-free synthetic methods for N-arylpiperazines has shown promising results, with mechanochemistry emerging as a powerful technique.

Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical energy (e.g., ball milling), offers a significant green advantage by obviating the need for bulk solvents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming the C-N bond in N-arylpiperazines and has been successfully adapted to solvent-free conditions. An operationally simple mechanochemical method for the Pd-catalyzed Buchwald-Hartwig amination of aryl halides with secondary amines has been developed using a Pd-PEPPSI catalyst system rsc.org. This approach has been demonstrated to be effective for a range of substrates and can be performed under aerobic conditions rsc.org.

Another approach to solvent-free synthesis involves using one of the reactants in excess to act as the solvent. A facile palladium-catalyzed methodology has been reported for the synthesis of arylpiperazines where piperazine itself is used as the solvent, leading to an eco-friendly and cost-effective process organic-chemistry.orgnih.gov. While this method is highly efficient for unprotected piperazine, often leading to the desired mono-arylated products in modest yields, it highlights the potential for solvent-free arylations in this class of compounds nih.gov.

While a specific, detailed mechanochemical synthesis of this compound is not extensively documented in readily available literature, the general success of solvent-free Buchwald-Hartwig aminations of secondary amines with aryl halides provides a strong precedent for its feasibility. The following table illustrates a representative solvent-free Buchwald-Hartwig amination of a secondary amine with an aryl halide, demonstrating the potential of this methodology.

Table 1: Example of a Solvent-Free Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Chloride | Secondary Amine | Pd-PEPPSI | Ball-milling, aerobic | High | rsc.org |

| Aryl Halide | Secondary Amine | Pd(OAc)₂/RuPhos | Neat, aerobic | Good to Excellent | researchgate.net |

Catalytic Methodologies

Catalytic reactions are central to green chemistry as they allow for the use of small amounts of catalysts to generate large quantities of product, thereby reducing waste. Both palladium- and copper-based catalytic systems have been extensively explored for the synthesis of this compound and its analogs.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds wikipedia.org. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or sulfonate wikipedia.org. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates under milder conditions wikipedia.org.

In the context of green chemistry, efforts have been made to develop more sustainable Buchwald-Hartwig protocols. This includes the use of bio-based solvents like eucalyptol as a greener alternative to traditional organic solvents such as toluene and 1,4-dioxane mdpi.combookpi.org. Furthermore, research has focused on developing robust catalysts that are effective under aerobic and even solvent-free conditions, simplifying the reaction setup and reducing the need for inert atmospheres organic-chemistry.orgnih.gov. The use of N-heterocyclic carbene (NHC) palladium complexes has also been explored for their high catalytic activity acs.org.

The following table provides a representative example of a palladium-catalyzed Buchwald-Hartwig amination for the synthesis of a substituted piperazine, highlighting the typical reaction components.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Boc-piperazine

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoiodobenzene | 1-Boc-piperazine | Pd₂(dba)₃ | 2-(Dicyclohexylphosphino)biphenyl | NaOt-Bu | Toluene | >95 | nih.gov |

| Aryl Chlorides | Piperazine | [Pd(cinnamyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Piperazine (solvent) | up to 97 | organic-chemistry.orgnih.gov |

Copper-Catalyzed Synthesis

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a more economical and sustainable alternative to palladium-catalyzed methods. Copper is more abundant and less expensive than palladium, making it an attractive choice for industrial applications. Modern advancements in Ullmann-type couplings have led to the development of ligand-assisted copper-catalyzed reactions that proceed under much milder conditions than the harsh traditional methods.

An efficient copper-catalyzed cross-coupling of N-Boc protected piperazines with aryl iodides has been developed using a CuBr/rac-BINOL catalytic system researchgate.net. This method provides a convenient and practical strategy for the synthesis of compounds like this compound. The use of inexpensive copper salts and readily available ligands enhances the green credentials of this synthetic route. Furthermore, copper-catalyzed N-arylation of amines has been successfully carried out in water, a truly green solvent, further highlighting the potential of this methodology for sustainable chemical synthesis nih.gov.

The table below details the conditions for a copper-catalyzed N-arylation of 1-Boc-piperazine.

Table 3: Copper-Catalyzed N-Arylation of 1-Boc-piperazine

| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoiodobenzene | 1-Boc-piperazine | CuBr | rac-BINOL | K₃PO₄ | DMF | 71 | researchgate.net |

| Iodobenzene | Benzylamine | Cu(OAc)₂·H₂O | (-)-Sparteine | Cs₂CO₃ | Toluene | 99 | researchgate.net |

Medicinal Chemistry Applications and Drug Discovery Research

1-Boc-4-(4-Bromophenyl)piperazine as a Key Building Block in Pharmaceutical Synthesis

This compound is a key intermediate in pharmaceutical research and development. chemimpex.com The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the piperazine (B1678402) nitrogens, allowing for selective reactions at the other nitrogen. The bromophenyl moiety provides a reactive handle for various cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the facile introduction of diverse molecular fragments. nih.gov This structural arrangement makes the compound an essential building block for constructing complex molecules with desired pharmacological profiles. chemimpex.com

As a precursor, this compound is the starting point for synthesizing a wide array of bioactive molecules. chemimpex.com The piperazine ring is a common feature in many drugs, and this compound provides a convenient way to incorporate the 4-(4-bromophenyl)piperazine substructure. nih.gov After initial modifications, the Boc protecting group can be easily removed under acidic conditions, revealing a secondary amine that is available for further functionalization. This two-step process of initial coupling followed by deprotection and subsequent reaction is a common strategy in medicinal chemistry to build molecular diversity. Researchers have utilized this compound to create libraries of derivatives for screening against various biological targets. chemimpex.com

In the multi-step synthesis of potential drug candidates, this compound often appears as a crucial intermediate. nih.govchemimpex.com Its role is to connect different pharmacophoric groups in the correct spatial orientation to optimize interactions with biological targets like receptors or enzymes. nih.gov The stability and reactivity of the compound make it suitable for use in various synthetic routes, including both small-scale laboratory synthesis for initial screening and larger-scale production for further preclinical development. chemimpex.com The piperazine scaffold itself can improve the pharmacokinetic properties of a final drug molecule, and using this specific intermediate allows chemists to systematically modify structures to enhance these properties during the drug design process. nih.govnih.gov

Derivatization for Specific Therapeutic Areas

The versatility of this compound allows for its derivatization to target a wide range of diseases. chemimpex.comnih.gov By modifying the structure, chemists can develop compounds with high affinity and selectivity for specific biological targets implicated in various pathologies.

The phenylpiperazine structure is a well-established pharmacophore for agents targeting the central nervous system (CNS). guidechem.com Phenylpiperazine compounds are known to interact with various serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of neurological and psychiatric disorders. guidechem.comsilae.it this compound serves as an intermediate for synthesizing drugs for conditions like depression and anxiety. chemimpex.comguidechem.com For instance, it is a key raw material for synthesizing neuromodulatory drugs like aripiprazole. guidechem.com Derivatives have been developed as 5-HT1A receptor agonists, a mechanism associated with anxiolytic and antidepressant effects. silae.it The ability to modify the molecule allows for the fine-tuning of receptor binding affinities to achieve desired therapeutic effects. chemimpex.com

The piperazine ring is a structural component of numerous anticancer drugs, including notable kinase inhibitors like Imatinib and Bosutinib. nih.gov Arylpiperazine derivatives have been a focus of cancer research due to their potential to induce cytotoxic effects against cancer cells. mdpi.comnih.gov Research has shown that derivatives of this compound can be synthesized to create novel anticancer agents. For example, novel vindoline-piperazine conjugates have been synthesized and investigated for their antiproliferative activity across numerous human tumor cell lines, with some derivatives showing significant growth inhibition at low micromolar concentrations. nih.gov Other studies have focused on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which have demonstrated cytotoxic activity against various breast cancer cell lines. nih.govresearchgate.net

| Derivative Class | Target/Mechanism | Tested Cancer Cell Lines | Observed Activity | Reference |

|---|---|---|---|---|

| Vindoline-piperazine conjugates | Antiproliferative | NCI60 panel (including breast, lung, colon) | Low micromolar growth inhibition (GI50) values. nih.gov One derivative was most effective on breast cancer MDA-MB-468 (GI50 = 1.00 μM). | nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Cytotoxic | Breast cancer (MCF7, BT20, T47D, CAMA-1) | IC50 values ranged from 0.31–120.52 μM against breast cancer cells. | nih.gov |

| 4-Piperazinyl-quinoline-isatin hybrids | Cytotoxic | Breast cancer (MDA-MB468, MCF7) | IC50 values in the range of 10.34–66.78 μM. | nih.gov |

| Quinoxalinyl–piperazine derivatives | Growth inhibition, G2/M cell cycle arrest | Breast, skin, pancreas, cervix | Inhibited proliferation in a dose-dependent manner. | mdpi.comnih.gov |

Piperazine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and antifungal properties. acgpubs.orgresearchgate.net The synthesis of various piperazine derivatives has led to compounds with significant activity against pathogenic microbes. researchgate.net For example, a study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Other research has focused on synthesizing piperazine derivatives that show activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans and Aspergillus niger. acgpubs.orgresearchgate.net In the realm of antiviral research, piperazine-based compounds have been developed as HIV-1 inhibitors by acting as CCR5 receptor antagonists, preventing the virus from entering target cells. nih.gov

| Derivative Class | Activity | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| N,N′-bis(1,3,4-thiadiazole) piperazines | Antibacterial | Gram-negative (e.g., E. coli), Gram-positive (e.g., S. aureus) | Showed significant activity against Gram-negative strains, with some compounds having higher activity than the gentamycin reference for E. coli. | mdpi.com |

| Substituted piperazine derivatives | Antibacterial, Antifungal | S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger | Many of the synthesized compounds showed significant antimicrobial and antifungal properties. | acgpubs.orgresearchgate.net |

| 1,2,4-triazole with piperazine moiety | Antibacterial | Not specified | Some derivatives exhibited good antibacterial activity. mdpi.com A novel Mannich derivative showed promising antibacterial activity. | mdpi.com |

| Piperazine-based CCR5 antagonists | Antiviral (HIV-1) | Human Immunodeficiency Virus 1 (HIV-1) | A potent and highly selective CCR5 antagonist was discovered, which inhibits HIV-1 entry into target cells and has been evaluated in clinical trials. | nih.gov |

Anti-inflammatory and Analgesic Research

The piperazine scaffold is a significant pharmacophore in the development of new therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory and analgesic effects. researchgate.netresearchgate.net Research into piperazine-containing compounds has identified them as attractive candidates for creating novel drugs to manage pain and inflammation. nih.gov The core structure allows for extensive modification, enabling the synthesis of molecules with potent and diverse pharmacological profiles. researchgate.net

Studies have demonstrated that various arylpiperazine derivatives possess significant anti-inflammatory and analgesic properties. researchgate.netmdpi.com For instance, one study investigated a series of piperazine derivatives containing a 1,4-benzodioxan moiety and found that most of the tested compounds showed noteworthy in vivo anti-inflammatory activity in a mouse ear-swelling model. researchgate.net Specifically, a compound with an ortho-substituted methoxy group on the phenylpiperazine ring displayed the most potent activity. researchgate.net Another research effort on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) revealed dose-dependent anti-nociceptive effects in acetic acid-induced writhing tests and a reduction in paw licking time in the inflammatory phase of the formalin test. nih.gov This compound also reduced edema, cell migration, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in a carrageenan-induced pleurisy test. nih.gov

Furthermore, the analgesic potential of piperazine derivatives has been linked to central mechanisms. A study on 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) showed increased latency to thermal stimulus in tail flick and hot plate tests, suggesting central analgesic action. nih.gov This effect was found to be mediated through the serotonergic pathway. nih.gov The synthesis of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has also yielded compounds with potent analgesic activity, with one enantiomer being 105 times more potent than morphine. nih.gov These findings underscore the versatility of the piperazine nucleus, a core component of this compound, in the design of new anti-inflammatory and analgesic agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgslideshare.net For derivatives of this compound, SAR studies are crucial for optimizing properties such as potency, selectivity, and metabolic stability to develop effective drug candidates. monash.edu By systematically modifying the core structure, researchers can identify which molecular features are essential for the desired pharmacological effects. gardp.org

The arylpiperazine scaffold is a common feature in many biologically active compounds, and its derivatives have been extensively studied to understand SAR. mdpi.com Research on various piperazine-containing molecules reveals that the nature and position of substituents on both the phenyl ring and the piperazine nitrogen atom significantly influence their biological profiles. nih.gov

The biological activity of arylpiperazine derivatives is highly dependent on the substituents attached to the aromatic ring. The presence, type, and position of these groups can dramatically alter the compound's potency and selectivity. For instance, in a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the replacement of a chlorine atom with a more lipophilic bromine atom was explored to enhance antimicrobial effects. mdpi.com The wide range of minimum inhibitory concentration (MIC) values observed for compounds sharing the 1-bromo-4-(phenylsulfonyl)benzene scaffold indicates that the nature of the R group is critical for the potency of the antimicrobial effect. mdpi.com

In the development of atypical dopamine transporter (DAT) inhibitors, bioisosteric replacement of the piperazine ring with aminopiperidines was explored to improve metabolic stability. researchgate.net This demonstrates that while the core scaffold is important, its properties can be fine-tuned by replacing it with structurally similar moieties to overcome pharmacological limitations. researchgate.net The stereochemistry of derivatives can also be a critical determinant of activity. For a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts, indicating a specific stereochemical requirement for receptor interaction. nih.gov These molecular-level factors are essential considerations in the design of novel therapeutics derived from this compound.

Computational Chemistry in Drug Design and SAR

Computational chemistry provides powerful in silico tools for drug design and the elucidation of Structure-Activity Relationships (SAR). researchgate.net Techniques like molecular docking and Density Functional Theory (DFT) allow researchers to predict how derivatives of this compound might interact with biological targets and to understand their intrinsic chemical properties, thereby guiding the synthesis of more effective and selective compounds. monash.edunih.gov

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. researchgate.net This technique is instrumental in understanding the binding patterns of novel compounds and rationalizing their biological activity.

For compounds containing an arylpiperazine core, docking studies have been successfully employed to explore their interactions with various therapeutic targets. In one study, newly designed 1,2-benzothiazine derivatives featuring phenylpiperazine moieties were docked into the DNA-Topo II complex and the minor groove of DNA to investigate their potential as anticancer agents. semanticscholar.org The results showed that a specific derivative, BS230, had the ability to bind to both targets, corroborating its observed cytotoxic activity. semanticscholar.org Similarly, docking simulations of novel piperazine-tethered thiophene-3-carboxamide selenides were performed to understand their interactions with the EGFR kinase domain, helping to explain their potent antiproliferative effects. nih.gov

In another example, the molecular docking of 4-(4-bromophenyl)-thiazol-2-amine derivatives into the binding pockets of selected proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT) revealed good docking scores for the most active compounds, providing insight into their antimicrobial and anticancer activities. nih.gov These studies demonstrate the utility of molecular docking in rationalizing the SAR of derivatives and guiding the design of new molecules based on the this compound scaffold.

Table 1: Examples of Molecular Docking Studies on Arylpiperazine Derivatives

| Compound Class | Target | Key Findings |

|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex, DNA minor groove | Active compounds showed the ability to bind to both the enzyme complex and DNA, explaining their anticancer activity. semanticscholar.org |

| Piperazine-tethered thiophene-3-carboxamide selenides | EGFR kinase | Docking helped to rationalize the potent antiproliferative activity and EGFR inhibition observed in vitro. nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various microbial and cancer-related proteins | Compounds with promising antimicrobial and anticancer activity displayed favorable docking scores within the target binding sites. nih.gov |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comjmchemsci.com It allows for the calculation of various molecular properties, such as geometric structures, vibrational frequencies, and energies, which are crucial for understanding chemical reactivity and stability. nih.govmdpi.com

DFT studies can provide valuable insights into the properties of this compound and its derivatives. For example, DFT calculations can be used to determine global reactivity descriptors like chemical potential, which indicates a molecule's tendency to donate or accept electrons. mdpi.com Such analyses are vital for predicting how a compound might interact with a biological target or participate in metabolic reactions. DFT can also be used to study the mechanisms of chemical reactions, including tautomerization, which can be important for a drug's biological activity. jmchemsci.comnih.gov In a study on a copper complex containing a 1,2,4-triazole Schiff base ligand, DFT calculations were used to corroborate the experimentally determined crystal structure and investigate thione–thiol tautomerism. mdpi.com These computational investigations provide a deeper understanding of the intrinsic electronic and structural properties of molecules, complementing experimental SAR studies and aiding in the rational design of new drug candidates.

In Silico Tools for Drug Discovery

The compound this compound serves as a crucial and versatile building block in medicinal chemistry. Its structure, featuring a Boc-protected piperazine and a brominated phenyl ring, allows for extensive chemical modification, making it an ideal starting point for the synthesis of large libraries of derivative compounds. These libraries are then frequently subjected to a variety of computational, or in silico, methods to predict their therapeutic potential, streamline the drug discovery process, and prioritize candidates for synthesis and experimental testing. In silico tools are essential for efficiently navigating the vast chemical space and identifying promising lead compounds derived from this valuable scaffold.

Molecular Docking Simulations

Molecular docking is a primary in silico technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method helps to elucidate the binding mode and estimate the binding affinity, providing insights into the compound's potential biological activity.

Derivatives of the (4-bromophenyl)piperazine scaffold have been extensively studied using molecular docking against various therapeutic targets. For instance, in a search for novel androgen receptor (AR) antagonists, a series of arylpiperazine derivatives was synthesized and docked into the ligand-binding domain of the AR (PDB ID: 2AX6). One such derivative, 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-bromophenyl)piperazine, demonstrated significant binding interactions. nih.gov The docking results indicated that the compound fits well within the binding pocket, forming key interactions with amino acid residues crucial for antagonism. nih.gov

Similarly, in the pursuit of new monoamine oxidase (MAO) inhibitors for neurological disorders, thiazolylhydrazine-piperazine derivatives were designed and their binding modes with the MAO-A enzyme (PDB ID: 2Z5X) were investigated. mdpi.com The in silico analysis revealed that the piperazine moiety and its substituents play a critical role in orienting the molecule within the active site, allowing for favorable interactions that contribute to potent and selective inhibition. mdpi.com These studies underscore how docking can guide the rational design of new compounds by predicting how structural modifications to the core scaffold will affect target binding.

Table 1: Molecular Docking Results for a Phenylpiperazine Derivative against MAO-A This table is representative of typical data generated in molecular docking studies.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Compound 3e (A thiazolylhydrazine-piperazine derivative) | MAO-A (2Z5X) | -8.54 | TYR407, TYR444 | Pi-Pi Stacking |

| PHE208, CYS323 | Hydrophobic Interaction | |||

| FAD Cofactor | Van der Waals |

Virtual Screening

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This approach allows researchers to screen millions, or even billions, of virtual compounds without the need for their physical synthesis and testing, dramatically accelerating the initial stages of drug discovery. nih.govnih.gov

The this compound scaffold is an excellent candidate for creating focused virtual libraries. By computationally enumerating various substituents at different positions on the core structure, vast and diverse libraries of potential drug candidates can be generated. These libraries are then screened against the three-dimensional structure of a target protein using high-throughput docking programs. nih.govschrodinger.com For example, a virtual library of pyrazine derivatives was screened against PIM-1 kinase, a target in cancer therapy, to identify novel inhibitors. japsonline.com The top-ranked compounds from the screen were then prioritized for further investigation, demonstrating the power of this method to efficiently identify novel hits from a large chemical space. japsonline.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.com This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most potent.

For classes of compounds like phenylpiperidines and phenylpiperazines, QSAR models have been successfully developed. researchgate.net In one study, a series of piperazine derivatives was analyzed as potential inhibitors of the mTORC1 enzyme for cancer therapy. mdpi.com A robust QSAR model was built that linked molecular descriptors—such as electronic properties (e.g., energy of the lowest unoccupied molecular orbital, ELUMO) and physicochemical properties (e.g., molar refractivity, MR)—to the inhibitory activity. mdpi.com Such models provide valuable insights into the structural requirements for high potency and guide the design of next-generation compounds with improved efficacy. mdpi.comresearchgate.net

ADMET Profiling

A critical aspect of drug discovery is ensuring that a potential drug molecule has favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A compound may have excellent potency against its target but fail in clinical trials due to poor oral bioavailability, rapid metabolism, or unforeseen toxicity. In silico ADMET prediction tools are now routinely used to evaluate these properties early in the discovery process, helping to eliminate compounds with a low probability of success. ijraw.com

Numerous studies on novel piperazine derivatives include a computational ADMET evaluation. mdpi.comijraw.com These tools calculate various physicochemical properties and use predictive models to assess drug-likeness. Key parameters often include compliance with Lipinski's Rule of Five, prediction of human intestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. By evaluating derivatives of the this compound scaffold with these tools, researchers can select candidates with a higher likelihood of possessing favorable drug-like properties for further development. researchgate.netresearchgate.net

Table 2: Representative In Silico ADMET Prediction for a Piperazine Derivative This table illustrates common parameters assessed in computational ADMET profiling.

| Parameter | Predicted Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Molecular Weight (g/mol) | 450.3 | < 500 | Compliant with Lipinski's Rule |

| LogP (Octanol/Water Partition) | 3.8 | < 5 | Good lipophilicity |

| H-Bond Donors | 1 | ≤ 5 | Compliant with Lipinski's Rule |

| H-Bond Acceptors | 4 | ≤ 10 | Compliant with Lipinski's Rule |

| Human Intestinal Absorption | High | - | Good potential for oral absorption |

| Blood-Brain Barrier Permeant | Yes | - | Potential for CNS activity |

| CYP2D6 Inhibitor | No | - | Low risk of drug-drug interactions |

Biological and Pharmacological Investigations of 1 Boc 4 4 Bromophenyl Piperazine Derivatives

In Vitro Pharmacological Assays

In vitro pharmacological assays are fundamental in the preliminary stages of drug discovery, providing insights into the biological activity of newly synthesized compounds in a controlled laboratory setting. For derivatives of 1-Boc-4-(4-bromophenyl)piperazine, these assays have been crucial in identifying and characterizing their potential therapeutic effects.

Cell-Based Assays (e.g., Cell Signaling Pathways, Antiproliferative Activity)

Cell-based assays utilize living cells to assess the effects of chemical compounds on cellular functions and pathways. These assays are invaluable as they provide a more physiologically relevant context compared to biochemical assays. biophysics-reports.orgnih.gov They are widely used to measure parameters like cell proliferation, toxicity, and the modulation of cell signaling pathways. biophysics-reports.orgbmglabtech.com Derivatives of this compound have been evaluated in various cell-based assays to determine their biological effects. For instance, the core compound is employed in studies to understand the influence of piperazine (B1678402) derivatives on cell signaling pathways, which helps in elucidating disease mechanisms. chemimpex.com

A significant area of investigation for these derivatives has been their antiproliferative activity against cancer cell lines. Research has shown that novel arylamide derivatives incorporating a 1-(4-bromophenyl)piperazine moiety exhibit potent antiproliferative activities. One such compound, 2-(4-(4-Bromophenyl)piperazin-1-yl)-N-(3-hydroxy-4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide, was tested against several human cancer cell lines, demonstrating significant inhibitory effects. nih.gov Similarly, a library of 4-acyl-2-substituted piperazine urea derivatives was screened for selective cytotoxic activity against breast cancer cells (MCF7) and non-small cell lung cancer cells (A549), with several compounds showing high selective anticancer activity. nih.gov

Further studies on other piperazine derivatives have highlighted their broad-spectrum antiproliferative potential. For example, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline showed potent activity against a panel of five human cancer cell lines. nih.gov Another study synthesized tetrazole-piperazinesulfonamide hybrid compounds that exhibited significant growth inhibitory activity against human cervical, breast, and pancreatic cancer cell lines. researchgate.net

| Compound/Derivative Series | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| Arylamide derivative (16g) | MGC-803 (Gastric) | <0.1 | nih.gov |

| HCT-116 (Colon) | <0.1 | nih.gov | |

| SMMC-7721 (Liver) | <0.1 | nih.gov | |

| 4-Acyl-piperazine urea derivatives (Compounds 35 & 37) | MCF7 (Breast) | Selective Activity | nih.gov |

| A549 (Lung) | Selective Activity | nih.gov | |

| Piperazine-1-carbodithioate derivatives (8f, 8m, 8q) | A549 (Lung) | 1.58 - 2.27 | nih.gov |

| MCF-7 (Breast) | 1.84 - 3.27 | nih.gov | |

| HCT-116 (Colon) | 1.47 - 4.68 | nih.gov | |

| Tetrazole-piperazinesulfonamide hybrids (7g, 7l, 7p, 7s, 7t) | PANC-1 (Pancreatic) | ≤0.1 | researchgate.net |

| SiHa (Cervical) | ≤0.2 | researchgate.net |

Enzymatic Inhibition Studies

Enzymes are crucial biological catalysts, and their inhibition is a key mechanism for many therapeutic agents. Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, a series of piperazine analogues were synthesized and evaluated for their inhibitory activity against the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), an important target for tuberculosis treatment. researchgate.net

Another area of focus has been the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. Aberrant melanin production can lead to pigmentation disorders. A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. One compound, featuring an indole moiety, demonstrated a significant tyrosinase inhibitory effect with an IC₅₀ value of 72.55 μM and was found to be a mixed-type inhibitor. nih.gov Further research on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives also identified potent competitive inhibitors of tyrosinase, with IC₅₀ values significantly lower than the reference compound, kojic acid. nih.gov

Biological Activities of Piperazine Derivatives

The piperazine ring is a recognized "privileged structure" in medicinal chemistry, appearing in numerous drugs with a wide range of pharmacological activities. nih.gov Derivatives synthesized from this compound have been explored for various biological activities, including antimicrobial, antitumor, and neuropharmacological effects.

Antimicrobial Activity

The rise of multidrug-resistant microorganisms has created an urgent need for new antimicrobial agents. The piperazine scaffold is a component of several antibiotics. nih.gov Numerous studies have demonstrated the antimicrobial potential of piperazine derivatives. Synthesized derivatives have been tested against a variety of bacterial and fungal strains. For example, certain piperazine derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netacgpubs.org

In a specific study, a series of novel piperazine derivatives were screened for their antimicrobial properties using both disc diffusion and microdilution methods. ijcmas.comijcmas.com Among the tested compounds, some showed potent bactericidal activities. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for the most effective compounds against a panel of pathogenic bacteria. ijcmas.comijcmas.com

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Shigella flexineri | 2 | 4 | ijcmas.comijcmas.com |

| Staphylococcus aureus | 4 | 8 | ijcmas.com |

| MRSA | 16 | 32 | ijcmas.com |

| Shigella dysenteriae | 128 | N/A | ijcmas.com |

N/A: Not available in the provided source.

Antitumor Activity

As established in the cell-based assays section, piperazine derivatives are a promising class of compounds for the development of new anticancer agents. nih.govmdpi.com The piperazine ring is a key structural feature in several approved anticancer drugs. mdpi.com Research has focused on synthesizing novel piperazine-containing molecules and evaluating their ability to inhibit the growth of various cancer cells.

Studies have shown that hybrid compounds containing piperazine moieties can exhibit significant cytotoxicity against human breast cancer cell lines (e.g., MCF7, MDA-MB468) and other cancer cell types. nih.govmdpi.com For example, arylamide derivatives containing the 1-(4-bromophenyl)piperazine scaffold have demonstrated potent inhibitory activities against human gastric, colon, and liver cancer cells, with IC₅₀ values in the sub-micromolar range. nih.gov The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a validated target in cancer chemotherapy. nih.gov The antitumor activity of these compounds is often evaluated in comparison to established anticancer drugs, and many derivatives show comparable or superior potency in in vitro models. nih.gov

Neuropharmacological Effects

The piperazine moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS). researchgate.net Many piperazine derivatives exhibit a wide range of neuropharmacological activities, including anxiolytic, antipsychotic, and antidepressant effects. researchgate.neteurekaselect.com These effects are often mediated through interactions with various neurotransmitter receptors, particularly those in the serotonergic and catecholaminergic systems. researchgate.net

For example, benzylpiperazine is a prototype of piperazine derivatives known for its stimulant effects. researchgate.net More complex derivatives are integral to marketed drugs like the anxiolytic buspirone, the antidepressant vortioxetine, and the antipsychotic clozapine. researchgate.net Research into new piperazine derivatives continues to explore their potential for treating mental disorders. A study on a new pyrazolyl-piperazine derivative, LQFM192, demonstrated both anxiolytic-like and antidepressant-like activities in behavioral tests in mice. nih.gov The study further revealed that these effects were mediated by the serotonergic system and, for the anxiolytic activity, also involved the benzodiazepine site of the GABAA receptor. nih.gov

Mechanisms of Action

Derivatives of this compound are synthetic scaffolds utilized in the development of novel therapeutic agents that exhibit a wide array of biological activities. The mechanisms through which these compounds exert their pharmacological effects are diverse, primarily involving interactions with specific biological targets such as receptors and enzymes. Research has demonstrated that the piperazine core, modified with various functional groups, is key to these interactions.

A significant area of investigation has been in the field of neuropsychopharmacology, where piperazine derivatives have been designed as multi-receptor ligands. rsc.org For instance, certain novel heterocyclic piperazine derivatives act as polypharmacological agents with potential antipsychotic properties. These compounds exhibit a multi-receptor mechanism, showing high mixed affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, as well as histamine H3 receptors. rsc.org Their therapeutic effect is believed to stem from the simultaneous modulation of these key neurotransmitter systems, while showing low efficacy at off-target receptors like 5-HT2C, H1, and α1-adrenergic receptors, which may reduce side effects. rsc.org The versatility of the piperazine structure is further highlighted by its presence in drugs targeting serotonin reuptake, with some compounds acting as potent 5-HT1A receptor agonists. nih.gov

Beyond neurological targets, derivatives containing the piperazine scaffold have been investigated for their anticancer activities. Studies have described novel piperazine-containing compounds as antiproliferative agents against various cancer cell lines, including breast cancer. unimi.it For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives have shown cytotoxic activity against breast cancer cells. unimi.it The mechanism in these cases is often related to the induction of apoptosis or the inhibition of cellular proliferation pathways, though the specific molecular targets can vary.

In addition, the piperazine moiety is a common structural feature in compounds developed for their antimicrobial properties. Research into novel 1,4-substituted piperazine derivatives has revealed their potential as antibacterial and antifungal agents. researchgate.net The mechanism of action for their antibacterial effects can involve the disruption of bacterial cell wall synthesis or other essential cellular processes. For example, certain synthesized piperazine derivatives have shown notable activity against S. aureus and E. coli. neuroquantology.com

The table below summarizes the investigated mechanisms of action and biological targets for various derivatives incorporating the piperazine scaffold.

| Derivative Class | Primary Mechanism of Action | Specific Biological Targets | Therapeutic Area |

| Heterocyclic Piperazines | Multi-receptor modulation | Dopamine D2, Serotonin 5-HT1A/2A, Histamine H3 | Antipsychotic |

| Benzhydrylpiperazines | Cytotoxicity / Antiproliferation | Not specified | Anticancer |

| 1,4-Substituted Piperazines | Antimicrobial | Bacterial cellular processes | Antibacterial / Antifungal |

| Arylpiperazines | Serotonin receptor agonism / reuptake inhibition | Serotonin 5-HT1A | Antidepressant / Anxiolytic |

Targeted Drug Delivery Systems Research

The unique structure of this compound and its derivatives makes them valuable tools in research focused on targeted drug delivery systems. chemimpex.com The goal of these systems is to enhance the efficacy of therapeutic agents by delivering them specifically to the site of action, thereby minimizing systemic side effects. chemimpex.comnih.gov The piperazine scaffold can be incorporated into larger molecular constructs or nanoparticle-based systems to achieve this targeted delivery.

One area of exploration is the use of these compounds in creating novel materials with specific properties suitable for drug delivery. chemimpex.com The molecular hybridization approach, which involves strategically linking different pharmacologically active moieties, is a powerful tool in this field. Piperazine derivatives can serve as a core or a linker in these hybrid molecules, designed to improve pharmacokinetic properties, bioavailability, and target specificity. nih.gov For example, the hybridization of benzhydrylpiperazine with amino acids and other moieties has been explored to enhance desired pharmacophoric behavior and control lipophilicity. nih.gov

A more specific application is in the synthesis of molecules for targeted protein degradation. A related compound, 1-(4-Bromophenyl)piperazine Hydrochloride, is used to synthesize large bifunctional heterocycles. labshake.com These molecules are designed to target specific polypeptides, such as those from the rapidly accelerated fibrosarcoma (RAF) family of kinases, for degradation. This represents a cutting-edge therapeutic strategy where the drug does not just inhibit a target protein but removes it from the cell entirely.

Furthermore, the piperazine structure is explored in the context of nanoparticle-based drug delivery. nih.gov While not always the primary targeting ligand, it can be part of a larger drug molecule that is encapsulated within or attached to nanoparticles. These nanoparticles can then be functionalized with specific ligands (e.g., antibodies, aptamers) to direct them to cancer cells or other pathological tissues. nih.gov The inherent physicochemical properties of the piperazine ring can influence the drug's loading into and release from these nanocarriers. chemimpex.com

The table below details research applications of piperazine derivatives in targeted drug delivery.

| Research Area | Application of Piperazine Derivative | Desired Outcome |

| Molecular Hybridization | Core scaffold or linker for hybrid drug molecules | Improved pharmacokinetics and bioavailability |

| Targeted Protein Degradation | Intermediate in the synthesis of bifunctional heterocycles | Targeted degradation of disease-causing proteins (e.g., RAF kinases) |

| Novel Material Science | Building block for materials with specific properties | Development of advanced sensors or delivery vehicles |

| Nanoparticle Systems | Component of a drug cargo for nanocarriers | Enhanced therapeutic efficacy and reduced side effects |

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone of chemical analysis, providing deep insight into the molecular structure of 1-Boc-4-(4-bromophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the chemical environment of each atom.

In ¹H NMR analysis of a related piperazine (B1678402) derivative, the protons on the piperazine ring typically appear as multiplets in the upfield region of the spectrum. For instance, the protons of the two piperazine CH₂ groups adjacent to the nitrogen atoms show signals around 2.95-2.97 ppm and 3.15-3.17 ppm. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group characteristically produce a sharp singlet at approximately 1.46 ppm. The aromatic protons on the bromophenyl ring exhibit distinct splitting patterns in the downfield region, typically between 6.90 and 7.34 ppm, with coupling constants that help to confirm their relative positions on the aromatic ring.

¹³C NMR spectroscopy provides complementary information, detailing the carbon framework of the molecule. The carbonyl carbon of the Boc group is typically observed around 154 ppm. The carbon atoms of the piperazine ring resonate at distinct chemical shifts, for example, signals for similar structures have been observed at approximately 48.5, and 50.1 ppm. The carbons of the bromophenyl ring, including the carbon atom directly bonded to the bromine, have characteristic signals in the aromatic region of the spectrum, generally between 110 and 150 ppm.

Ad

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Analogues

The core structure of 1-Boc-4-(4-bromophenyl)piperazine is a launchpad for the synthesis of a wide array of novel derivatives. The N-arylpiperazine motif is a well-established pharmacophore found in numerous centrally-acting therapeutic agents. nih.govnih.gov Researchers are actively modifying both the aryl ring and the second nitrogen of the piperazine (B1678402) to develop new analogues.

The bromo-substituent on the phenyl ring is a particularly useful handle for modification, enabling various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aromatic and heteroaromatic systems, significantly expanding the chemical space of potential drug candidates. Furthermore, after the deprotection of the Boc group, the secondary amine of the piperazine ring can be functionalized with a variety of side chains, linkers, and pharmacophoric fragments.

Recent research has focused on creating hybrid molecules by linking the arylpiperazine core to other biologically active moieties. Examples of such explorations include:

Thiazolinylphenyl-piperazines : Novel derivatives incorporating a dihydrothiazole ring have been synthesized and evaluated for their biological activity. nih.gov

Quinoxalinyl–piperazine derivatives : These compounds have been investigated as potential growth inhibitors of various cancer cell lines. mdpi.com

Butadiene-containing derivatives : New 1,4-substituted piperazine derivatives have been synthesized by reacting piperazine precursors with mono(thio)substituted-halonitro-1,3-butadienes. researchgate.net

These efforts highlight the modularity of the this compound scaffold in generating libraries of compounds for biological screening.

Development of New Therapeutic Agents

Derivatives originating from the this compound scaffold are being actively investigated for a range of therapeutic applications, primarily in oncology and neurology. chemimpex.commdpi.com

In oncology, N-arylpiperazine derivatives have shown significant potential as anti-proliferative agents. mdpi.com Their modular structure allows for interaction with various molecular targets implicated in cancer pathogenesis. mdpi.com For instance, certain novel thiazolinylphenyl-piperazines have demonstrated cytotoxic effects against human prostate and breast cancer cell lines. nih.gov Research has shown that these compounds can induce cell cycle arrest and inhibit key proteins involved in cancer cell survival. mdpi.com

| Compound Type | Cancer Cell Line | Measured Activity (IC₅₀) |

|---|---|---|

| Thiazolinylphenyl-piperazines (2a-c) | Prostate (LNCaP, DU-145, PC-3) & Breast (MCF-7, SKBR-3, MDA-MB231) | 15 µM to 73 µM |

| N-acetyl Thiazolinylphenyl-piperazines (3a-c) | Prostate (LNCaP, DU-145, PC-3) & Breast (MCF-7, SKBR-3, MDA-MB231) | 15 µM to 73 µM |

In the field of neuroscience, arylpiperazine derivatives are foundational components of drugs for treating neurological and psychiatric disorders. nih.gov They are known to interact with high affinity toward serotoninergic receptors, such as the 5-HT₁A and 5-HT₂A subtypes. nih.govnih.gov This interaction is key to their function as antipsychotic, antidepressant, and anxiolytic agents. nih.gov The development of new analogues aims to improve selectivity and potency for these receptors, potentially leading to more effective treatments with fewer side effects. nih.gov

Advanced Synthetic Methodologies

The synthesis of functionalized piperazines has evolved significantly beyond traditional N-alkylation and N-arylation reactions. Modern methodologies focus on creating greater structural diversity, particularly through the functionalization of the carbon atoms of the piperazine ring, a historically challenging task. nsf.govmdpi.com

C–H Functionalization: A major recent advance is the direct functionalization of the piperazine ring's C–H bonds. mdpi.com This approach avoids lengthy pre-functionalization steps and allows for the introduction of substituents directly onto the heterocycle's backbone. nsf.gov Key methods include:

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and powerful tool for the C–H arylation, vinylation, and alkylation of N-Boc protected piperazines. mdpi.comnsf.govencyclopedia.pub

Direct C–H Lithiation : This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, followed by trapping the resulting organolithium species with an electrophile. nsf.gov

Cross-Coupling Reactions: For the synthesis of N-arylpiperazines, modern palladium-catalyzed cross-coupling reactions remain a cornerstone. The Buchwald-Hartwig amination, for example, is a highly efficient method for forming the C-N bond between an aryl halide (or triflate) and a piperazine, including N-Boc-piperazine. mdpi.com These methods offer significant advantages over older techniques like the Ullmann condensation, providing higher yields and broader substrate scope.

| Methodology | Target Position | Description | Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Nitrogen (N-Arylation) | Pd-catalyzed cross-coupling of an aryl halide with the piperazine nitrogen. mdpi.com | High yields, broad substrate scope, good functional group tolerance. mdpi.com |

| Photoredox Catalysis | Carbon (α to N) | Visible light-induced radical-mediated functionalization of a C-H bond. mdpi.comencyclopedia.pub | Mild reaction conditions, avoids pre-functionalization, accesses novel substitution patterns. mdpi.com |

| Direct C–H Lithiation | Carbon (α to N) | Deprotonation with a strong base followed by reaction with an electrophile. nsf.gov | Direct introduction of substituents without a transition metal catalyst. |